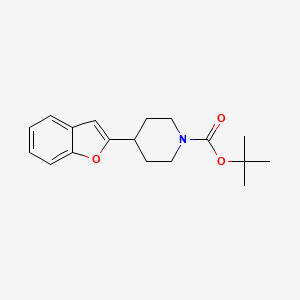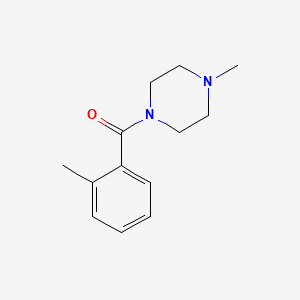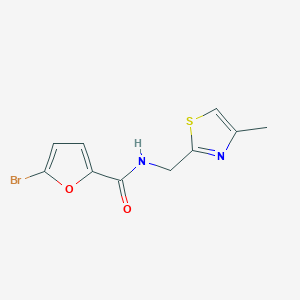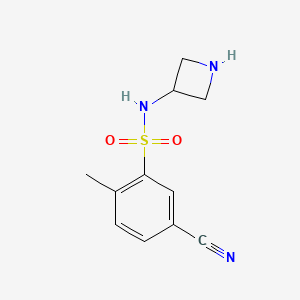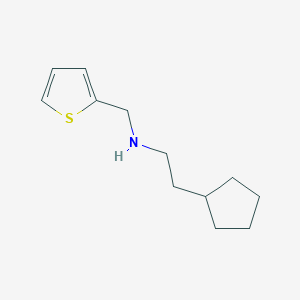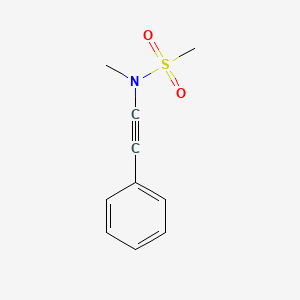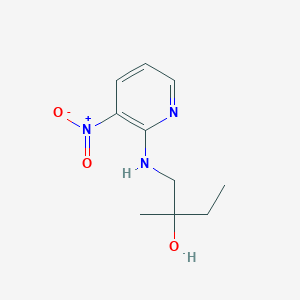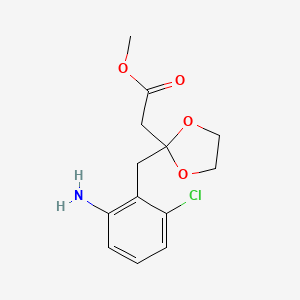
(E)-Diethyl (3-oxo-3-phenylprop-1-en-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a conjugated enone system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate typically involves the Michael addition of diethyl phosphite to an α,β-unsaturated carbonyl compound, such as chalcone. The reaction is usually catalyzed by a base, such as triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and proceeds under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The carbonyl group in the enone system can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohols.
Substitution: Phosphonate esters or amides.
Applications De Recherche Scientifique
Diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic phosphate esters.
Medicine: Explored for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The conjugated enone system also allows for interactions with nucleophiles, making it a versatile compound in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: A simpler phosphonate compound used in similar synthetic applications.
Dimethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate: A methyl ester analog with similar reactivity.
Diethyl cyanophosphonate: Another phosphonate compound with different functional groups and reactivity
Uniqueness
Diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate is unique due to its conjugated enone system, which provides additional reactivity and potential for diverse applications compared to simpler phosphonates. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C13H17O4P |
|---|---|
Poids moléculaire |
268.24 g/mol |
Nom IUPAC |
(E)-3-diethoxyphosphoryl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H17O4P/c1-3-16-18(15,17-4-2)11-10-13(14)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+ |
Clé InChI |
GJUALVBBXKGMHZ-ZHACJKMWSA-N |
SMILES isomérique |
CCOP(=O)(/C=C/C(=O)C1=CC=CC=C1)OCC |
SMILES canonique |
CCOP(=O)(C=CC(=O)C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


